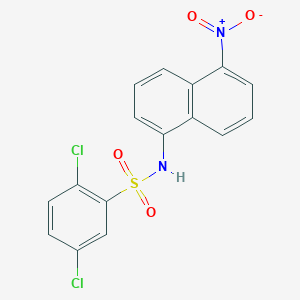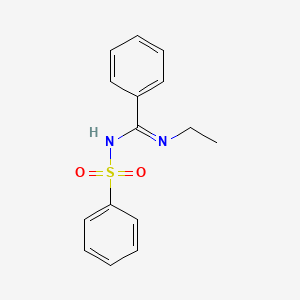
N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide
説明
N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide, also known as DMPT, is a thioamide compound that has gained attention in recent years due to its potential application in various scientific research fields. DMPT is a synthetic compound that is structurally similar to the natural compound, methionine, which is an essential amino acid for animal growth.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide is not fully understood, but it is believed to involve the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a critical role in regulating cell growth, proliferation, and metabolism. N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to activate mTOR signaling, leading to increased protein synthesis and cell growth.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects, including increased protein synthesis, improved immune function, and enhanced stress tolerance. N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has also been shown to regulate lipid metabolism and improve glucose homeostasis, making it a potential therapeutic agent for metabolic disorders.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is its ability to improve animal growth and feed efficiency, reducing the cost and time required for animal studies. N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide is also relatively stable and easy to handle, making it a convenient compound for lab experiments. However, N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has some limitations, including its potential toxicity at high doses and its limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide research, including its potential application in human health and disease. N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have potential therapeutic effects on various diseases, including cancer, diabetes, and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide for these diseases. Additionally, N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide may have potential application in environmental remediation, as it has been shown to enhance plant growth and stress tolerance. Further studies are needed to determine the effectiveness of N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in this application.
Conclusion
In conclusion, N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide is a synthetic compound that has gained attention in recent years for its potential application in various scientific research fields. The synthesis method of N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide involves the reaction of 2,4-dimethylphenyl isothiocyanate with 3-hydroxymethylpiperidine in the presence of a base. N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been studied for its potential application in animal nutrition, plant growth, and biomedical research. The mechanism of action of N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide involves the activation of the mTOR signaling pathway, leading to increased protein synthesis and cell growth. N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has various biochemical and physiological effects, including improved immune function and enhanced stress tolerance. N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has advantages and limitations for lab experiments, and there are several future directions for N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide research, including its potential application in human health and disease and environmental remediation.
科学的研究の応用
N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been studied for its potential application in various scientific research fields, including animal nutrition, plant growth, and biomedical research. In animal nutrition, N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to improve feed efficiency, increase growth rate, and enhance immune function in various animal species, including poultry, pigs, and fish. In plant growth, N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to increase crop yield and improve stress tolerance in various plant species. In biomedical research, N-(2,4-dimethylphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-11-5-6-14(12(2)8-11)16-15(19)17-7-3-4-13(9-17)10-18/h5-6,8,13,18H,3-4,7,9-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHNRIEZMGREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4079304.png)
![ethyl 4-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4079307.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4079318.png)
![N-(3,4-dimethoxybenzyl)-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B4079320.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4079326.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4079338.png)
![[2-(benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile](/img/structure/B4079343.png)

![7-(difluoromethyl)-N-(2-methoxy-1-methylethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4079367.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4079370.png)
![N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide](/img/structure/B4079374.png)
![2-(1-adamantyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B4079389.png)